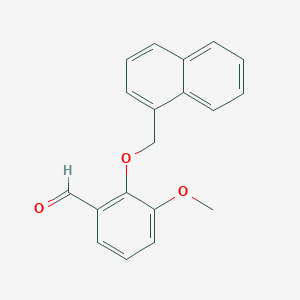
3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde
Cat. No. B3010061
Key on ui cas rn:
938313-62-3
M. Wt: 292.334
InChI Key: IOLYDJNVNUQYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06277849B1
Procedure details


5 g of sodium are dissolved in 200 ml of methanol. 30.4 g of vanillin are metered into the resulting solution. The reaction mixture is stirred at room temperature for 30 minutes. 36 g of 1-chloromethylnaphthalene in 70 ml of methanol are then added and the reaction mixture is heated at reflux for 6 hours. The mixture is left to stand overnight and then introduced into 1 liter of water. Extraction is carried out twice using 700 ml of ethyl acetate each time. The organic phases are washed twice using 200 ml of ice-cold 2N sodium hydroxide solution each time and once with 200 ml of saturated sodium chloride solution, dried over magnesium sulfate and concentrated, yielding 3-methoxy(naphthalen-1-ylmethoxy)-benzaldehyde, which can be purified by chromatography on silica gel with ethyl acetate/n-hexane 1:2 and recrystallisation from ethyl acetate/n-hexane, m.p. 98-99° C.






Identifiers


|
REACTION_CXSMILES
|
[Na].[O:2]=[CH:3][C:4]1[CH:12]=[CH:11][C:9](O)=[C:6]([O:7][CH3:8])[CH:5]=1.Cl[CH2:14][C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][CH:16]=1.[OH2:25]>CO>[CH3:8][O:7][C:6]1[C:5]([O:25][CH2:14][C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:18]=[CH:17][CH:16]=2)=[C:4]([CH:12]=[CH:11][CH:9]=1)[CH:3]=[O:2] |^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
30.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 6 hours
|
|
Duration
|
6 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phases are washed twice
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
once with 200 ml of saturated sodium chloride solution, dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C(=C(C=O)C=CC1)OCC1=CC=CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
